![molecular formula C7H3Cl2N3 B2816885 2,7-Dichloropyrido[4,3-d]pyrimidine CAS No. 2387158-74-7](/img/structure/B2816885.png)

2,7-Dichloropyrido[4,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

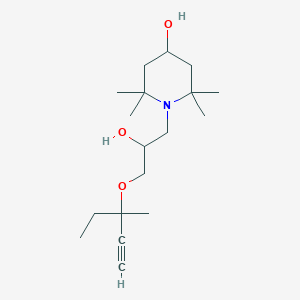

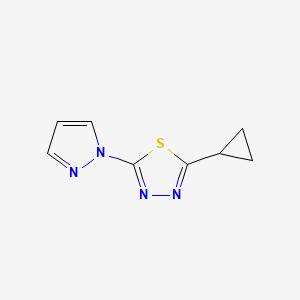

2,7-Dichloropyrido[4,3-d]pyrimidine is a chemical compound with the molecular formula C7H3Cl2N3 . It is a type of pyridopyrimidine, which is a class of compounds containing a pyrimidine ring fused to a pyridine ring . Pyridopyrimidines have been studied for their potential therapeutic uses .

Synthesis Analysis

The synthesis of pyridopyrimidines has been explored in various studies . For instance, one method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines . The cyclization process can involve different groups depending on the specific conditions and reactants used .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered pyrimidine ring fused to a pyridine ring . The positions 2 and 7 of the pyrimidine ring are substituted with chlorine atoms .Chemical Reactions Analysis

Pyridopyrimidines, including this compound, can undergo various chemical reactions. For example, they can participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Modifications

2,7-Dichloropyrido[4,3-d]pyrimidine serves as a foundational scaffold for various chemical modifications aimed at synthesizing compounds with potential biological activities. Its chlorine atoms at positions 5 and 7 enable selective cross-coupling reactions and nucleophilic aromatic substitutions, facilitating the construction of a diverse pyrido[4,3-d]pyrimidine library with structural variations. This synthetic flexibility underscores its utility in medicinal chemistry for the development of compounds with tailored properties (Jang et al., 2006).

Biomedical Applications

The pyrido[4,3-d]pyrimidine moiety, including this compound derivatives, is recognized for its biomedical applications. These compounds mimic the nitrogen bases found in DNA and RNA, suggesting their potential in designing ligands for various receptors within the body. This structural resemblance to bioactive nitrogen bases highlights their significance in drug discovery and development (Jubete et al., 2019).

Kinase Inhibition for Cancer Therapy

Specific derivatives synthesized from this compound have shown promise as kinase inhibitors, particularly targeting CDK5 and DYRK1A without significantly affecting GSK3. This selective inhibition profile is crucial for developing targeted cancer therapies, illustrating the compound's potential in oncology (Dehbi et al., 2014).

Antimicrobial Activity

Pyrimidine and pyrimido[2,1-b][1,3]thiazine derivatives, synthesized from precursors related to this compound, have exhibited promising antimicrobial activity. This activity underscores the compound's utility in developing new antimicrobial agents, contributing to the ongoing search for novel treatments against resistant microbial strains (Sayed et al., 2006).

Green Chemistry and Multicomponent Syntheses

The synthesis of pyrido[2,3-d]pyrimidine derivatives, including those related to this compound, benefits from green chemistry principles, employing multicomponent reactions. These approaches not only enhance synthetic efficiency but also align with environmental sustainability goals by minimizing waste and reducing the use of hazardous reagents (Chaudhary, 2021).

Wirkmechanismus

Target of Action

Pyridopyrimidines, a class of compounds to which 2,7-dichloropyrido[4,3-d]pyrimidine belongs, have been found to interact with several therapeutic targets . These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

It is known that the compound’s degree of lipophilicity allows it to diffuse easily into cells . This suggests that it may interact directly with its targets within the cell, leading to changes in cellular processes.

Biochemical Pathways

It is known that pyridopyrimidines can profoundly suppress key cell metabolic pathways, including pyrimidine and purine synthesis, the citrate (tca) cycle, glycolysis, and pyruvate and glutamine/alanine metabolism .

Pharmacokinetics

Its lipophilicity suggests that it may have good bioavailability, as it can easily diffuse into cells .

Result of Action

It is known that pyridopyrimidines can have a broad and profound suppressive effect on cell metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by temperature and pH . .

Zukünftige Richtungen

Pyridopyrimidines, including 2,7-Dichloropyrido[4,3-d]pyrimidine, are an active area of research due to their potential therapeutic applications . Future research may focus on further exploring the synthesis methods, chemical reactions, and biological activities of these compounds. Additionally, more studies are needed to fully understand the safety profile and potential hazards associated with these compounds.

Eigenschaften

IUPAC Name |

2,7-dichloropyrido[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3/c8-6-1-5-4(2-10-6)3-11-7(9)12-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBIMIXIPDBUHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)C=NC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816806.png)

![2-(dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2816808.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2816809.png)

![N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2816810.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2816812.png)

![N-(4-acetylphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2816816.png)

![N-(3,5-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2816824.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2816825.png)